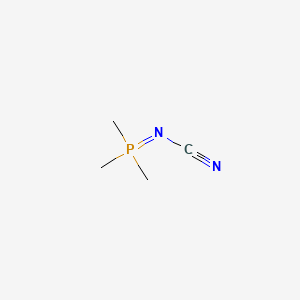
Cyanamide, (trimethylphosphoranylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanamide, (trimethylphosphoranylidene)-, is an organic compound with the formula (CH₃)₃P=NCN. This compound is notable for its unique structure, featuring a phosphoranylidene group attached to a cyanamide moiety. It is a versatile reagent in organic synthesis, particularly in the formation of various nitrogen-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanamide, (trimethylphosphoranylidene)-, can be synthesized through several methods. One common approach involves the reaction of trimethylphosphine with cyanogen chloride under controlled conditions. The reaction typically proceeds as follows:
(CH3)3P+ClCN→(CH3)3P=NCN+HCl
Another method involves the reaction of trimethylphosphine with cyanamide in the presence of a suitable catalyst. This reaction is usually carried out under mild conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of cyanamide, (trimethylphosphoranylidene)-, often involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity cyanamide, (trimethylphosphoranylidene)-, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Cyanamide, (trimethylphosphoranylidene)-, undergoes several types of chemical reactions, including:
Addition Reactions: It can react with nucleophiles such as amines and alcohols to form substituted cyanamides.
Cycloaddition Reactions: It participates in cycloaddition reactions to form heterocyclic compounds.
Substitution Reactions: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with cyanamide, (trimethylphosphoranylidene)-, include amines, alcohols, and various electrophiles. The reactions are typically carried out under mild conditions, often at room temperature, to ensure high selectivity and yield.
Major Products
The major products formed from reactions with cyanamide, (trimethylphosphoranylidene)-, include substituted cyanamides, heterocyclic compounds, and various nitrogen-containing organic molecules.
Scientific Research Applications
Cyanamide, (trimethylphosphoranylidene)-, has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of nitrogen-containing compounds.
Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyanamide, (trimethylphosphoranylidene)-, involves its ability to act as both a nucleophile and an electrophile. This dual functionality allows it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
Cyanamide: A simpler compound with the formula NH₂CN, used in agriculture and organic synthesis.
Calcium Cyanamide: A derivative of cyanamide used as a fertilizer and in the production of other chemicals.
Guanidine: A compound with a similar nitrogen-rich structure, used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
Cyanamide, (trimethylphosphoranylidene)-, is unique due to its phosphoranylidene group, which imparts distinct reactivity and versatility in organic synthesis. This makes it a valuable reagent for the formation of complex nitrogen-containing molecules.
Properties
CAS No. |
66055-10-5 |
|---|---|
Molecular Formula |
C4H9N2P |
Molecular Weight |
116.10 g/mol |
IUPAC Name |
(trimethyl-λ5-phosphanylidene)cyanamide |
InChI |
InChI=1S/C4H9N2P/c1-7(2,3)6-4-5/h1-3H3 |
InChI Key |
YPWQJNHQDINLKP-UHFFFAOYSA-N |
Canonical SMILES |
CP(=NC#N)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


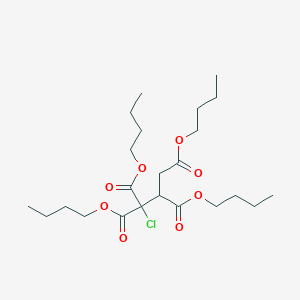
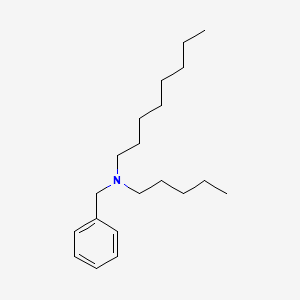
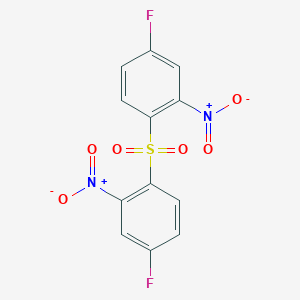
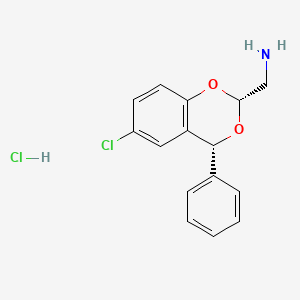
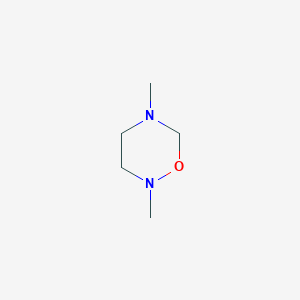

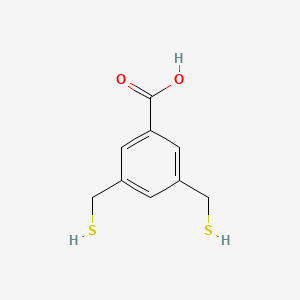
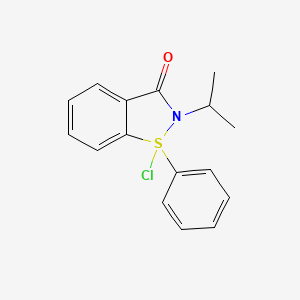
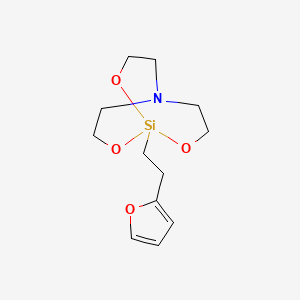
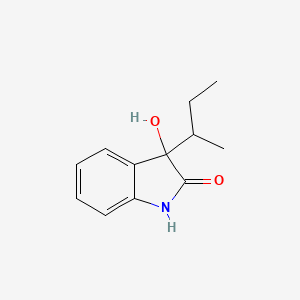
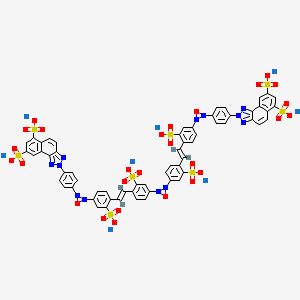
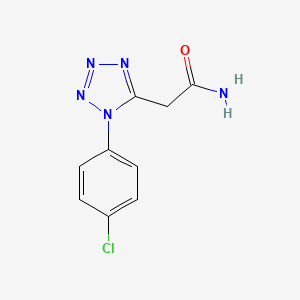

![Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate](/img/structure/B14474939.png)
